

Technical Whitepaper: Physicochemical Properties of 3-(4-Methyl-benzylsulfanyl)-propionic Acid

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Compound of Interest

Compound Name: 3-(4-Methyl-benzylsulfanyl)-propionic acid

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Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, systematically known as 3-((4-methylphenyl)thio)propanoic acid, is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development. Its structural features, including a carboxylic acid group, a thioether linkage, and an aromatic ring, contribute to its specific physicochemical characteristics that are critical for its behavior in chemical and biological systems. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of **3-(4-Methyl-benzylsulfanyl)-propionic acid** are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies. The available quantitative data is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₂ S	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	196.27 g/mol	[1] [2] [3] [6] [7]
Melting Point	67-71 °C (literature)	[2]
Predicted pKa	~4.44	[3]
Predicted XLogP3-AA	2.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Exact Mass	196.05580079 Da	[1]
Form	Solid	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **3-(4-Methyl-benzylsulfanyl)-propionic acid** are not extensively available in the public domain. However, standard methodologies for characterizing similar organic acids are well-established.

Synthesis of 3-((4-methylphenyl)thio)propanoic acid

A common method for the synthesis of 3-((4-methylphenyl)thio)propanoic acid involves the nucleophilic substitution reaction between 4-methylthiophenol and 3-chloropropanoic acid in a basic solution.[\[9\]](#)

Materials:

- 4-methylthiophenol
- 3-chloropropanoic acid
- Sodium hydroxide (NaOH)

- Ethanol (EtOH)
- Water (H₂O)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction

Procedure:

- A solution of sodium hydroxide in water and a solution of sodium carbonate in water are prepared in a flask.
- 4-methylthiophenol, dissolved in ethanol, is added to the basic solution.
- An aqueous solution of 3-chloropropanoic acid is then added to the reaction mixture.
- The reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product.
- The crude product is then extracted using an organic solvent, such as ethyl acetate.
- The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3-((4-methylphenyl)thio)propanoic acid.
- Further purification can be achieved by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)

- Capillary tubes

Procedure:

- A small, dry sample of the purified 3-((4-methylphenyl)thio)propanoic acid is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in a solution. Potentiometric titration is a common method for its determination.[\[10\]](#)

Apparatus:

- pH meter with a glass electrode
- Burette
- Stirrer

Procedure:

- A known concentration of 3-((4-methylphenyl)thio)propanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is measured after each addition of the titrant.

- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[\[10\]](#)

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems. The shake-flask method is a classical approach.

Apparatus:

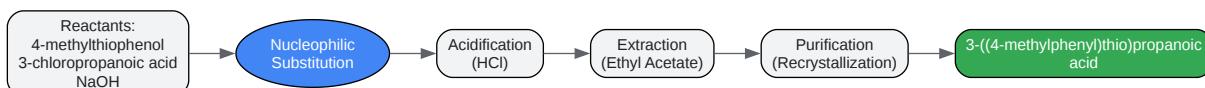
- Separatory funnel
- UV-Vis spectrophotometer or HPLC
- n-Octanol and water, pre-saturated with each other

Procedure:

- A known amount of 3-((4-methylphenyl)thio)propanoic acid is dissolved in a mixture of n-octanol and water in a separatory funnel.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
- The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-((4-methylphenyl)thio)propanoic acid.



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